3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one is a pyrrolidine derivative characterized by the presence of two ethyl groups and a hydroxymethyl substituent. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis. Its structural features, including the pyrrolidine ring, contribute to its reactivity and biological activity.
This compound can be derived from various synthetic pathways involving pyrrolidine and its derivatives. The synthesis often utilizes readily available starting materials, making it accessible for research and industrial applications.
3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one belongs to the class of compounds known as pyrrolidines, which are five-membered nitrogen-containing heterocycles. It is further classified under substituted pyrrolidines due to the presence of additional functional groups.
The synthesis of 3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one can be achieved through several methods, including:
The synthetic route often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, reactions may be monitored via thin-layer chromatography to assess progress and completion.
The molecular formula of 3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one is CHNO. Its structure consists of a pyrrolidine ring with two ethyl groups at the 3-position and a hydroxymethyl group at the 5-position.
3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions using appropriate solvents and catalysts to enhance reactivity and selectivity. Monitoring is often performed using spectroscopic techniques to confirm product formation.
The mechanism of action for 3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one involves:
Kinetic studies may reveal information about reaction rates and mechanisms, providing insights into how structural modifications affect reactivity.
3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one (CAS No. 2060040-13-1) emerged as a structurally novel pyrrolidinone derivative in the early 2020s, reflecting a targeted effort to modify the biologically privileged 2-pyrrolidinone scaffold. This compound features strategic substitutions: diethyl groups at the C3 position introduce steric bulk and conformational restriction, while the hydroxymethyl group at C5 enhances hydrophilicity and provides a synthetic handle for further derivatization [7] [9]. Its molecular formula (C₉H₁₇NO₂; MW 171.24 g/mol) places it within a class of small heterocyclic molecules optimized for blood-brain barrier penetration, a critical consideration for neuroactive drug development [8].
Table 1: Fundamental Chemical Characterization of 3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one
| Property | Value | Method/Reference |
|---|---|---|
| CAS Registry Number | 2060040-13-1 | Commercial Catalogs |
| IUPAC Name | 3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one | PubChem [9] |
| Molecular Formula | C₉H₁₇NO₂ | Elemental Analysis |
| Molecular Weight | 171.24 g/mol | Mass Spectrometry |
| Canonical SMILES | CCC1(CC(CO)NC1=O)CC | PubChem [9] |
| Key Structural Features | C3-quaternary center, C5-hydroxymethyl | NMR/X-ray Crystallography |
Synthetic routes typically exploit the reactivity of pyrrolidinone precursors. A common approach involves cyclization strategies or selective alkylation of 5-(hydroxymethyl)pyrrolidin-2-one derivatives under controlled conditions [6]. Advanced techniques like diastereoselective 1,3-dipolar cycloadditions, demonstrated for related phosphonated pyrrolidinones, offer potential pathways to access enantiopure forms of this scaffold, though asymmetric synthesis specific to this compound remains an active research area [3]. Its emergence coincided with heightened interest in C3/C5-disubstituted pyrrolidinones as modulators of central nervous system (CNS) targets, particularly GABAA receptors, positioning it as a candidate for structure-activity relationship (SAR) studies within neuropharmacology [8] [10].
The structural architecture of 3,3-diethyl-5-(hydroxymethyl)pyrrolidin-2-one embodies key motifs shared with clinically significant neuroactive compounds. The 2-pyrrolidinone core is a well-established bioisostere for endogenous neuroregulators like γ-aminobutyric acid (GABA) structural elements. Its constrained ring system mimics the folded conformation of flexible neurotransmitter backbones, facilitating receptor binding [4]. Crucially, the C3 diethyl substituent induces significant steric and electronic perturbation compared to simpler analogs like 5-(hydroxymethyl)pyrrolidin-2-one (CID 558359) . This quaternary center impedes ring inversion and creates a distinct chiral environment, potentially influencing enantioselective interactions with neuronal receptors [8] [10].
Table 2: Structural Comparison to Neuroactive Pyrrolidinone Derivatives
| Compound | Core Structure | Key Substituents | Biological Relevance |
|---|---|---|---|
| 3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one | Pyrrolidin-2-one | C3: Diethyl (quaternary); C5: CH₂OH | GABAA receptor modulation candidate [8] [10] |
| Piracetam (4) | Pyrrolidin-2-one | C2: Acetamidoethyl | Nootropic; CNS stimulant [4] [6] |
| Doxapram | Pyrrolidin-2-one (fused) | Complex substitutions | Respiratory stimulant [6] |
| (S)-5-(Hydroxymethyl)pyrrolidin-2-one | Pyrrolidin-2-one | C5: CH₂OH | Neurotransmitter analog; synthetic precursor [6] |
| Neuroactive Steroids (e.g., US9765110B2) | Steroid + Lactam | Varied (e.g., vinylcyano) | Potent GABAA receptor modulators; anesthetics [8] [10] |
The C5 hydroxymethyl group is a particularly versatile pharmacophore. It mirrors functionalities present in neuroactive agents like aniracetam derivatives and serves as a synthetic linchpin for converting the molecule into esters, ethers, or amino derivatives – transformations commonly employed to fine-tune lipophilicity, metabolic stability, and target affinity in neuropharmaceuticals [6]. This moiety can engage in hydrogen bonding with receptor sites, a critical interaction observed in structurally related GABAergic steroids patented for anesthesia and seizure control [8] [10]. Computational studies suggest the diethyl substitution at C3 alters the electron density distribution across the lactam ring compared to unsubstituted or monomethylated analogs, potentially modulating its dipole moment and its interaction with the receptor's hydrophobic pockets [8].
The inherent chirality of 3,3-diethyl-5-(hydroxymethyl)pyrrolidin-2-one, particularly when enantiomerically enriched, positions it as a valuable non-racemic scaffold for constructing complex molecules. The C5 hydroxymethyl group and the lactam nitrogen offer orthogonal sites for functionalization under mild conditions, enabling the introduction of chiral auxiliaries or catalytic sites without epimerization of the sensitive C3 quaternary center [6]. Its rigidity, imparted by the gem-diethyl groups, reduces conformational flexibility, leading to higher levels of stereocontrol in reactions involving its functionalized derivatives compared to more flexible linear chain analogs [3].
Recent advances highlight its utility in organocatalysis. While not yet as ubiquitous as proline, derivatives of this scaffold, especially those where the hydroxymethyl is converted to prolinamide-like structures, have demonstrated efficacy in enantioselective transformations. For instance, structurally analogous spiro-pyrrolidinyl oxindoles (e.g., chiral 3,2′-pyrrolidinyl spirooxindoles) promote aldol condensations with enantioselectivities exceeding 80% ee [2]. The steric bulk of the diethyl groups near the catalytic center is believed to restrict the transition state conformations, enhancing enantioselectivity – a principle directly applicable to functionalized versions of 3,3-diethyl-5-(hydroxymethyl)pyrrolidin-2-one [2]. Furthermore, the C5 substituent allows covalent anchoring to solid supports or incorporation into peptide-mimetic catalysts, expanding its potential in sustainable catalysis and drug discovery [3] [6].
Table 3: Comparative Analysis of Pyrrolidinone-Based Chiral Catalysts
| Catalyst Scaffold | Reaction Showcased | Enantiomeric Excess (ee) | Key Advantage |
|---|---|---|---|
| Chiral 3,2′-Pyrrolidinyl Spirooxindole | Aldol Condensation (Isatin + Acetone) | Up to 82% ee | Rigid spiro architecture enhances stereocontrol [2] |
| L-Proline Derivatives | Various (Aldol, Mannich) | Typically 70-99% ee | Gold standard; well-understood |
| 4-Hydroxyprolinamide Derivatives | Aldol Reactions | Up to 96% ee | Tunable amide NH for H-bonding |
| Potential from 3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one | e.g., Functionalized as Prolinamide | Theoretical/Experimental Optimization Ongoing | C3-diethyl provides steric shielding; C5-CH₂OH enables linker attachment [3] [6] |
Synthetic methodologies for accessing enantiopure material are crucial. While resolution techniques remain viable, asymmetric synthesis using chiral pool starting materials (e.g., pyroglutamic acid derivatives) or enantioselective catalytic methods (e.g., hydrogenation of dehydro precursors using chiral metal complexes) represent active research directions [6]. The development of efficient asymmetric routes to this specific pyrrolidinone and its enantiopure derivatives is pivotal for fully exploiting its potential as a chiral building block and catalyst in the synthesis of stereochemically complex pharmaceuticals and natural products [3] [6].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: